molecular formula C25H30N2O3S B2587093 N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide CAS No. 618406-05-6

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B2587093
CAS No.: 618406-05-6
M. Wt: 438.59
InChI Key: JMESXJBPGPACPU-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and furan rings, followed by the introduction of the morpholine and phenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, as well as molecules containing morpholine rings. Examples include:

    Thiophene-2-carboxamide: A simpler analog with similar core structure.

    Furan-2-carboxamide: Another analog with a furan ring and carboxamide group.

    Morpholine derivatives: Compounds like morpholine-4-carboxamide.

Uniqueness

What sets N-{4,5-dimethyl-3-[(morpholin-4-yl)[4-(propan-2-yl)phenyl]methyl]thiophen-2-yl}furan-2-carboxamide apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-16(2)19-7-9-20(10-8-19)23(27-11-14-29-15-12-27)22-17(3)18(4)31-25(22)26-24(28)21-6-5-13-30-21/h5-10,13,16,23H,11-12,14-15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESXJBPGPACPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)C(C)C)N3CCOCC3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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